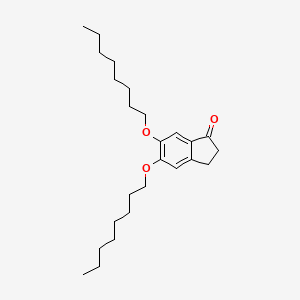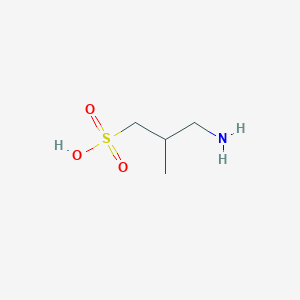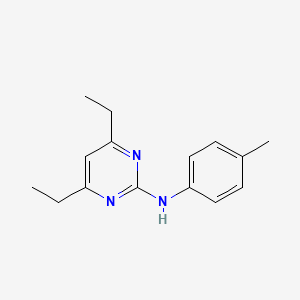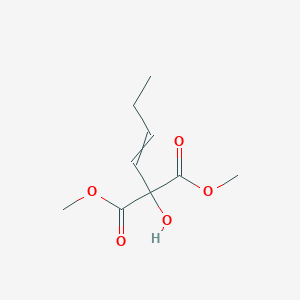
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of dimethyl malonate with but-1-en-1-ol in the presence of an acid catalyst. The reaction conditions usually include refluxing the reactants in an organic solvent such as toluene or ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester carbonyl carbon acts as an electrophilic center, attracting nucleophiles to form new bonds. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with two ester groups and no hydroxyl group.
Methyl butanoate: An ester with a similar carbon chain but lacking the hydroxyl group.
Ethyl acetoacetate: Contains both ester and ketone functional groups.
Uniqueness
Dimethyl (but-1-en-1-yl)(hydroxy)propanedioate is unique due to the presence of both ester and hydroxyl functional groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and other applications .
Propriétés
Numéro CAS |
90161-09-4 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
dimethyl 2-but-1-enyl-2-hydroxypropanedioate |
InChI |
InChI=1S/C9H14O5/c1-4-5-6-9(12,7(10)13-2)8(11)14-3/h5-6,12H,4H2,1-3H3 |
Clé InChI |
FARMKBVAODTLDA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(C(=O)OC)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


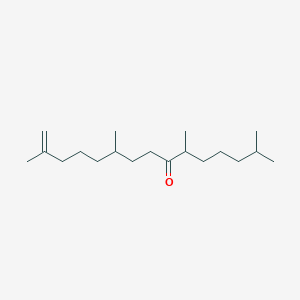
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)

![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
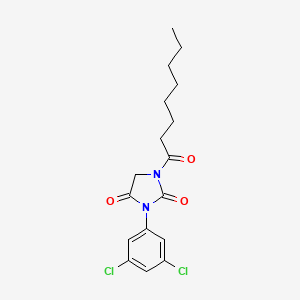

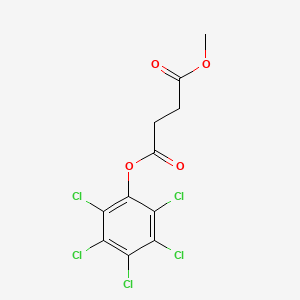

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
